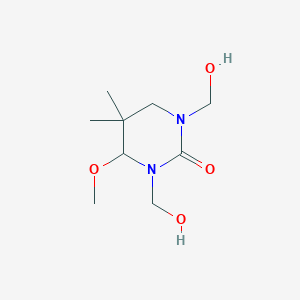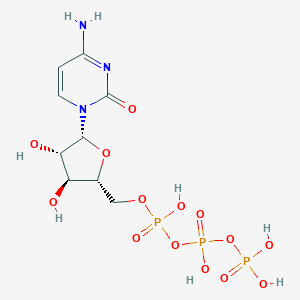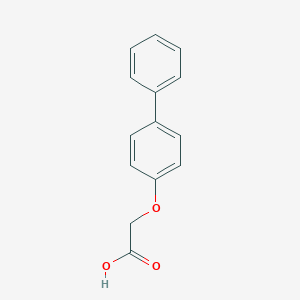
环烷酸锌盐
描述
Naphthenic acids (NAs) are naturally present in most petroleum sources and are comprised of complex mixtures with a highly variable composition depending on their origin . They can cause severe corrosion problems and catalysts deactivation, decreasing oil quality and impacting its productivity and economic value . NAs structures also allow them to behave as surfactants, causing the formation and stabilization of emulsions . Salts of naphthenic acids, called naphthenates, are widely used as hydrophobic sources of metal ions in diverse applications .
Synthesis Analysis
NAs are formed during oil production when the fluid undergoes flow restrictions . They are among the most important surfactants naturally found in oil sources . These compounds can migrate to water during the oil and bitumen extraction process .Molecular Structure Analysis
NAs comprise all petroleum-derived organic acids, including aromatics, tricyclic diamondoids, and sulfur-containing compounds . The classes and concentration levels of NAs will vary depending on the origin of the oil .Chemical Reactions Analysis
NAs play a major role in stabilizing emulsions, depending on the nature and distribution of the species, aqueous phase pH, and oil composition . Some studies have shown that smaller NAs are the most effective in regulating IT, while larger NAs stabilize emulsion by secondary mechanisms .Physical And Chemical Properties Analysis
Physical properties of NAs depend heavily on their chemical structure . NAs and their sodium salts are generally water-soluble, but heavier homologs can precipitate under certain conditions .科学研究应用
Petroleum Industry
Naphthenic acids (NAs) are a complex mixture of predominantly alkyl-substituted cycloaliphatic carboxylic acids and a small amount of acyclic acids present in crude oil, heavy oil, and oil sands bitumen . They are toxic components in refinery wastewater and in oil sand extraction water and lead to corrosion problems within the oil refineries . Therefore, the amount of NAs needs to be suppressed in petroleum oils and wastewater from the petroleum industry .
Supercritical Fluids and Ionic Liquids
The supercritical fluids (SCFs) and ionic liquids (ILs) based acidity reduction process from heavy oils is a significant application of NAs . The reviewed articles reveal that total acid number (TAN) removal increases with increasing reaction time and temperature by the action of SCF . Supercritical methanol (SC-MeOH) has higher potentiality for removing acidity of NAs than supercritical water (SCW) without deposition of coke . TAN removal from NAs using SCF follows first-order kinetics on TAN removal . ILs can reduce acidity of heavy oil either forming zwitterionic species or building cage structure around NAs through specific chemical bonds .
Marine Pollution and Duct Corrosion
NAs are one of the leading causes of marine pollution and duct corrosion . Understanding the behavior of NAs in different saline conditions is one of the challenges in the oil industry .
Salinity and Oil Recovery
The role of salinity in the aggregation of NAs is an important area of research. Simulations have shown that larger aggregates are stable at higher salinities for all the studied NAs . This can be one factor in the observed low-salinity-enhanced oil recovery, which is a complex phenomenon .
Electrochemical Oxidation
Electrochemical oxidation (ELOX) with boron-doped diamond (BDD) anodes has been successfully applied to degrade a model aqueous solution of a mixture of commercial NAs . The model mixture was prepared resembling the NA and salt composition of oil sands process-affected water (OSPW) as described in the literature .
Esterification
Metal carboxylates and metal oxides are fruitfully applied in esterification at reaction temperatures of 250–350°C over enhanced reaction times . Non-catalytic NA destruction methods, such as thermal decomposition, have limited success for acidity reduction of crude oil .
作用机制
Target of Action
Naphthenic acids, zinc salts, also known as zinc naphthenates, are primarily used to produce metal naphthenates . These are covalent, hydrophobic coordination complexes that serve as hydrophobic sources of metal ions in diverse applications . The primary targets of these compounds are therefore the processes or reactions that require these metal ions.
Mode of Action
Zinc naphthenates interact with their targets by providing a source of zinc ions. These ions can then participate in various chemical reactions, serving as catalysts or additives . The naphthenate anions released during this process may also interact with other substances in the environment .
Biochemical Pathways
The exact biochemical pathways affected by zinc naphthenates can vary widely depending on the specific application and environment. It’s known that these compounds can influence a range of reactions due to their role as a source of zinc ions
Result of Action
The molecular and cellular effects of zinc naphthenates’ action depend on the specific context in which they’re used. For instance, in industrial applications, they can enhance the efficiency of certain processes by providing a source of zinc ions . They can also have environmental impacts, as they’re classified as hazardous to the aquatic environment .
Action Environment
The action, efficacy, and stability of zinc naphthenates can be influenced by various environmental factors. For example, they’re known to be stable under normal conditions , but their action can be affected by the presence of other substances or specific environmental conditions . Furthermore, their impact on the environment can vary depending on factors such as their concentration and the specific characteristics of the local ecosystem .
安全和危害
未来方向
The ongoing challenge of treatment of water-in-oil (W/O) or oil-in-water (O/W) emulsions in the oil and gas industry makes it important to understand how NAs act in emulsified systems and which acids are present in the interface . This understanding could lead to improved methods for treating these emulsions.
属性
IUPAC Name |
zinc;3-(3-ethylcyclopentyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHEAHEQDAIDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873434 | |
| Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Naphthenic acids, zinc salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
ZINC;3-(3-ethylcyclopentyl)propanoate | |
CAS RN |
12001-85-3 | |
| Record name | Naphthenic acids, zinc salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, zinc salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)












